molecular formula C23H22FN3O3S B2693783 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 899754-38-2

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2693783
CAS RN: 899754-38-2
M. Wt: 439.51
InChI Key: HEDCZZQTDYRSNN-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H22FN3O3S and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds closely related to 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide have been explored for their anticancer properties. A study by Hammam et al. (2005) focused on fluoro-substituted benzo[b]pyrans, which demonstrated significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This suggests potential applications of these compounds in cancer research and therapy (Hammam et al., 2005).

Antibacterial and Antifungal Properties

Research conducted by Kahveci et al. (2020) indicated that certain derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, related to the compound , displayed effective antibacterial and antifungal activities against various strains of bacteria and yeast-like fungi, including Candida species. This suggests a potential role for these compounds in treating bacterial and fungal infections (Kahveci et al., 2020).

Radioligand Applications

A study by Dollé et al. (2008) explored the use of related pyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa), a biomarker of neuroinflammation. These compounds, including DPA-714 which shares structural similarities with the compound , were used in positron emission tomography (PET) imaging, indicating their utility in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Synthesis of Novel Heterocyclic Compounds

Research by Shams et al. (2010) involved the synthesis of a variety of heterocyclic compounds derived from a precursor similar to the compound . These compounds were tested for their antiproliferative activity against cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. This highlights the compound's role as a precursor in the synthesis of potentially therapeutic agents (Shams et al., 2010).

properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-2-3-12-27-22(29)21-20(17-6-4-5-7-18(17)30-21)26-23(27)31-14-19(28)25-13-15-8-10-16(24)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDCZZQTDYRSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide

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